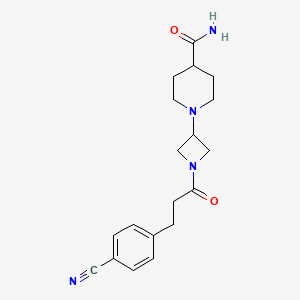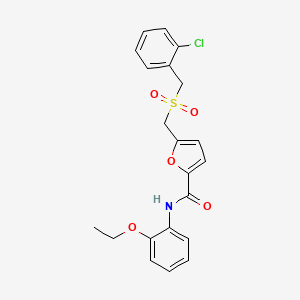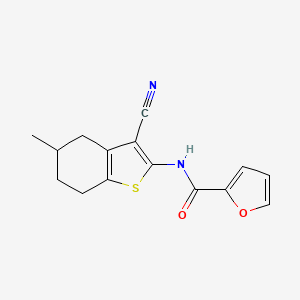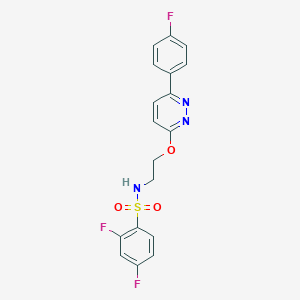
2-Phenyl-4-(piperidin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(piperidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a phenyl group at the 2-position and a piperidinyl group at the 4-position, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(piperidin-1-yl)quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a phenyl-substituted isocyanate, followed by cyclization to form the quinazoline core. The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to facilitate the formation of the quinazoline core. Additionally, continuous flow chemistry techniques may be utilized to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Phenyl-4-(piperidin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Piperidine in the presence of a suitable leaving group, such as a halide, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to various piperidinyl-substituted quinazolines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 2-Phenyl-4-(piperidin-1-yl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with bacterial enzymes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
2-Phenylquinazoline: Lacks the piperidinyl group, which may result in different biological activities.
4-(Piperidin-1-yl)quinazoline: Lacks the phenyl group, affecting its pharmacological properties.
2-Phenyl-4-(morpholin-1-yl)quinazoline: Contains a morpholinyl group instead of a piperidinyl group, leading to variations in its activity.
Uniqueness
2-Phenyl-4-(piperidin-1-yl)quinazoline is unique due to the presence of both the phenyl and piperidinyl groups, which contribute to its distinct pharmacological profile. This combination of substituents enhances its potential as a therapeutic agent by providing a balance of hydrophobic and hydrophilic properties, allowing for better interaction with biological targets .
特性
IUPAC Name |
2-phenyl-4-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-20-17-12-6-5-11-16(17)19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKFBMSBIHMNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332071-25-7 |
Source


|
| Record name | 2-PHENYL-4-(1-PIPERIDINYL)QUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2705838.png)

![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705844.png)
![6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2705845.png)
![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)

![(6-Chloro-4-methylpyridin-2-yl)-[3,3-dimethyl-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2705850.png)

![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide](/img/structure/B2705854.png)
![N-(1-cyano-3-methylcyclohexyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2705855.png)


![3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2705860.png)

